Hycanthone - 3105-97-3

Hycanthone

Catalog Number: EVT-271239
CAS Number: 3105-97-3
Molecular Formula: C20H24N2O2S
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hycanthone is a thioxanthenone derivative that has been extensively studied for its biological activity, particularly as an antischistosomal agent and a potential antitumor compound. [] It is classified as a DNA intercalator, a type of molecule that inserts itself between the base pairs of DNA. [] Hycanthone's role in scientific research stems from its ability to interact with DNA and disrupt cellular processes, making it a valuable tool for investigating DNA replication, repair, and gene expression. []

Synthesis Analysis

Hycanthone can be synthesized through several methods. A notable approach involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 1,3-dihydroxy-2-propanol under controlled conditions to yield the target compound. The synthesis process typically includes:

  1. Reagents: Key reagents include 4-(dimethylamino)phenyl isothiocyanate and 1,3-dihydroxy-2-propanol.
  2. Conditions: The reaction is conducted under acidic conditions to facilitate the formation of the thioxanthene structure.
  3. Purification: Post-synthesis, hycanthone is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Technical details regarding the synthesis can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of hycanthone features a thioxanthene core with a dimethylamino group attached to a phenyl ring. The structural formula can be represented as follows:

C21H28N2O5S2\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_5\text{S}_2

Structural Data:

  • Molecular Weight: Approximately 420.59 g/mol
  • Chemical Formula: C21H28N2O5S2
  • IUPAC Name: 6-(4-(dimethylamino)phenyl)-1,3-thiazolo[3,2-a]thioxanthen-5-one

The compound's structure plays a crucial role in its biological activity, particularly its ability to interact with specific proteins involved in parasitic infections .

Chemical Reactions Analysis

Hycanthone undergoes various chemical reactions that contribute to its pharmacological effects. Notably:

  1. Binding Interactions: Hycanthone has been shown to bind effectively to apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair mechanisms in cells.
  2. Degradation Pathways: The presence of hycanthone leads to the degradation of APE1, indicating its potential use in targeting cellular mechanisms in parasites .

These reactions are essential for understanding how hycanthone exerts its therapeutic effects against schistosomiasis.

Mechanism of Action

Hycanthone's mechanism of action primarily involves its interaction with specific proteins in schistosome parasites. The compound inhibits APE1 activity, which is vital for DNA repair in these organisms. By disrupting this process:

  • Inhibition of DNA Repair: Hycanthone prevents the repair of damaged DNA within the parasite cells.
  • Induction of Apoptosis: The accumulation of unrepaired DNA leads to cell death through apoptotic pathways.

Data from studies indicate that concentrations as low as 0.05 µM can significantly affect APE1 function, highlighting hycanthone's potency as an antiparasitic agent .

Physical and Chemical Properties Analysis

Hycanthone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation and application in scientific research and potential therapeutic uses .

Applications

Hycanthone has several scientific applications:

  1. Antiparasitic Treatment: Primarily used in treating schistosomiasis caused by Schistosoma species.
  2. Research Tool: Utilized in studies investigating DNA repair mechanisms and cellular apoptosis pathways.
  3. Drug Development: Serves as a lead compound for developing new antiparasitic agents with improved efficacy and reduced toxicity.

The ongoing research into hycanthone's mechanisms and potential derivatives continues to provide insights into its broader applications in pharmacology and toxicology .

Introduction to Hycanthone in Antischistosomal Chemotherapy

Historical Context of Hycanthone in Schistosomiasis Control

Hycanthone (1-(2-Diethylaminoethylamino)-4-(hydroxymethyl)-9-thioxanthenone) emerged in the 1970s as a critical therapeutic agent against Schistosoma mansoni and S. haematobium infections. It represented a significant advancement over earlier antischistosomal drugs like tartar emetic, which required intravenous administration and exhibited severe systemic toxicity [7]. As an active metabolite of lucanthone, hycanthone offered superior efficacy through intramuscular delivery, targeting adult worms in the mesenteric veins [3]. Its introduction coincided with a pivotal era in global schistosomiasis control, particularly in endemic regions like Egypt and Brazil, where mass drug administration programs integrated mollusciciding and chemotherapy [7].

Epidemiological studies during this period demonstrated hycanthone’s capacity to reduce egg burdens by 90-95% in treated populations, achieving cure rates of 44-93% in clinical settings [2]. The drug’s mechanism involved dual pathways: inhibition of parasite acetylcholinesterase (AChE) leading to neuromuscular paralysis, and intercalation into schistosomal DNA with subsequent suppression of RNA synthesis [5]. This multimodal action positioned hycanthone as a cornerstone of schistosomiasis management during its operational lifespan from approximately 1970 to the early 1980s [1].

However, the drug’s historical significance is tempered by emerging challenges. Field surveillance in the 1970s detected resistant S. mansoni strains in both laboratory models and human populations, with genetic studies later confirming an autosomal recessive inheritance pattern for this trait [3] [6]. These observations foreshadowed hycanthone’s eventual discontinuation, compounded by concerns about mutagenic potential identified through cytophotometric analyses showing hepatocyte DNA abnormalities in murine models [4].

Table 1: Key Antischistosomal Compounds Preceding and Contemporary with Hycanthone

CompoundChemical ClassPrimary Target SpeciesEfficacy Limitations
Tartar EmeticTrivalent antimonyS. haematobiumCardiotoxicity; intravenous administration required
LucanthoneThioxanthenone derivativeS. mansoniLow bioavailability; neuropsychiatric effects
HycanthoneHydroxylated thioxanthenoneS. mansoni, S. haematobiumResistance development; mutagenicity concerns
OxamniquineNitrofuran derivativeS. mansoni exclusivelySpecies-specific activation mechanism

Role in Transition to Praziquantel-Based Therapies

Hycanthone’s therapeutic limitations catalyzed essential research into next-generation antischistosomal agents. Its clinical retirement in the 1980s created an urgent need for safer alternatives, coinciding with the emergence of praziquantel (PZQ) as a broad-spectrum anthelmintic [2]. Crucially, hycanthone and oxamniquine (OXA) shared a prodrug activation pathway requiring parasite-specific sulfotransferase enzymes—a mechanism that informed subsequent drug development efforts when resistance compromised their efficacy [1]. This mechanistic understanding became foundational for structure-based drug design programs aimed at overcoming resistance.

Molecular studies revealed that both hycanthone and oxamniquine undergo enzymatic sulfation by schistosome sulfotransferases to form cytotoxic esters that alkylate DNA and other macromolecules [1]. Cross-resistance patterns between these compounds confirmed their shared activation pathway, with resistant parasites exhibiting reduced sulfotransferase expression or mutations in the enzyme’s substrate-binding pocket [1] [6]. This resistance mechanism directly influenced praziquantel’s adoption since it operates through calcium channel disruption—a mechanistically distinct pathway [2].

Hycanthone’s legacy persists in contemporary drug discovery in three significant ways:

  • Target Validation: The sulfotransferase enzyme (SmSULT) identified as hycanthone’s activator remains a high-priority target for novel antischistosomal compounds, with crystal structures of hycanthone-bound SmSULT guiding rational drug design [1].
  • Combination Therapy Principles: Lessons from hycanthone resistance underscored the need for drug combinations with orthogonal mechanisms, shaping modern strategies pairing praziquantel with artemisinin derivatives [2].
  • Species-Specific Optimization: Hycanthone’s variable efficacy against S. mansoni versus S. japonicum highlighted the need for species-tailored therapies, exemplified by oxamniquine derivatives effective across multiple species [1].

Table 2: Resistance Mechanisms and Molecular Insights from Hycanthone Research

Resistance AspectExperimental EvidenceImpact on Drug Development
Genetic inheritanceAutosomal recessive trait in S. mansoni (laboratory crosses)Validated recessive targets reduce resistance risk
Sulfotransferase deficiencyReduced enzyme activity in resistant worms; crystal structures show HYC bindingEnabled structure-based optimization of oxamniquine derivatives
Cross-resistance profileComplete cross-resistance with oxamniquineDefined mechanistically related drug groups to avoid in combinations
DNA interaction disruptionAltered nuclear uptake in resistant schistosomesReinforced non-DNA targets in next-generation compounds

Hycanthone derivatives continue to inform medicinal chemistry efforts despite the compound’s discontinuation. Structure-activity relationship (SAR) analyses of hycanthone analogs identified the hydroxymethyl group as essential for sulfotransferase recognition, while modifications to the thioxanthenone core modulated DNA-binding affinity [1] [3]. These insights directly facilitated the development of oxamniquine derivatives with expanded species coverage, such as compounds effective against S. haematobium—a species naturally resistant to both hycanthone and unmodified oxamniquine [1].

Properties

CAS Number

3105-97-3

Product Name

Hycanthone

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3

InChI Key

MFZWMTSUNYWVBU-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O

Solubility

53.5 [ug/mL] (The mean of the results at pH 7.4)
Highly soluble (NTP, 1992)

Synonyms

Hycanthone; US brand name: Etrenol.

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.